molecular formula C10H11N3OS2 B2370194 5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 873790-27-3

5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol

Cat. No. B2370194
CAS RN: 873790-27-3
M. Wt: 253.34
InChI Key: YCTHJAIKZNBJAB-UHFFFAOYSA-N
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Description

“5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol” is a thiadiazole derivative . It is also used as a reactant in the synthesis of substituted thiadiazolyl (styryl)quinazolinones with anticonvulsant, sedative-hypnotic, and CNS depressant activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another method involves the stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .


Molecular Structure Analysis

The molecular structure of “5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol” and similar compounds has been studied using various techniques. For example, molecular docking simulations were performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease .


Chemical Reactions Analysis

The chemical reactions involving “5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol” and similar compounds have been studied. For instance, the synthesized 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were evaluated for their urease inhibitor activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a compound synthesized in a study had a yield of 71%, melting point of 188–190°C, and was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including the one , have been studied for their antibacterial activity . They have been found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .

Antioxidant Properties

Some 1,3,4-thiadiazole derivatives have been reported to have effective antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.

Anti-Epileptic Agents

1,3,4-Thiadiazole derivatives have shown good potency as anticonvulsant agents . They are highly effective and have less toxicity, making them potential candidates for the development of new anti-epileptic drugs .

Anticonvulsant Activity

5-amino-1,3,4-thiadiazole-2-thiol has been used to prepare new amines exhibiting anti-convulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Adenosine A3 Receptor Antagonist

2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole is a potent and selective human adenosine A3 receptor antagonist . This suggests potential applications in the treatment of conditions related to the adenosine A3 receptor.

Synthesis of Substituted Thiadiazolyl (Styryl)Quinazolinones

This compound is also used as a reactant in the synthesis of substituted thiadiazolyl (styryl)quinazolinones . These compounds have anticonvulsant, sedative-hypnotic, and CNS depressant activities .

Synthesis of Other Derivatives

2-Amino-5-(methylthio)-1,3,4-thiadiazole may be used in the synthesis of 9-methylthio-7,7-dioxo-7,7 a -dihydro-5-oxo-7λ 6,10-dithia-8,11-diaza-cyclopenta [ b] phenantren-6-one . This suggests potential applications in the development of new chemical compounds.

Broad Biological Activities

The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, antiviral, antihypertensive, and antimicrobial . This suggests potential applications in the treatment of a wide range of diseases.

Mechanism of Action

Target of Action

The primary target of 5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol is the human adenosine A3 receptor . This receptor plays a crucial role in numerous physiological and pathological processes, including inflammation, cancer, and cardiovascular conditions .

Mode of Action

This compound acts as a potent and selective antagonist of the human adenosine A3 receptor . By binding to this receptor, it inhibits the action of adenosine, a naturally occurring purine nucleoside that plays a significant role in biochemical processes, such as energy transfer and signal transduction .

Biochemical Pathways

Adenosine signaling plays a key role in many physiological processes, including neurotransmission, inflammation, and immune responses .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of adenosine A3 receptors in human physiology. As an antagonist, this compound could potentially inhibit the effects of adenosine, leading to altered cellular responses in processes such as inflammation, neurotransmission, and possibly even tumor growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target. Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, including factors like the presence of other drugs, the patient’s metabolic state, and genetic factors .

Safety and Hazards

The safety and hazards of “5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol” and similar compounds have been studied. For instance, a similar compound was classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for the research on “5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol” and similar compounds could include further evaluation of their biological activities, such as their anticancer, anticonvulsant, antidiabetic, anti-inflammatory, antiviral, antihypertensive, and antimicrobial activities . Additionally, further studies could focus on improving the synthesis methods and exploring other potential applications of these compounds.

properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-14-8-4-2-7(3-5-8)6-11-9-12-13-10(15)16-9/h2-5H,6H2,1H3,(H,11,12)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTHJAIKZNBJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol

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